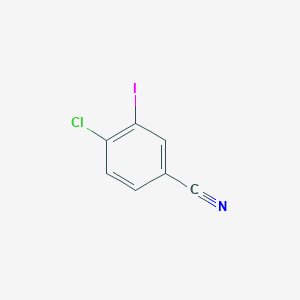

4-Chloro-3-iodobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNSVSXKDMQXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586559 | |

| Record name | 4-Chloro-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914106-26-6 | |

| Record name | 4-Chloro-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-iodobenzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3-iodobenzonitrile

This guide provides a comprehensive technical overview of this compound (CAS No. 914106-26-6), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, synthesis, spectral characteristics, reactivity, and safe handling protocols. The unique substitution pattern of this molecule, featuring a nitrile, a chloro, and an iodo group, makes it a highly versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.

Physicochemical and Structural Properties

This compound is a polysubstituted aromatic compound whose utility is defined by the distinct reactivity of its functional groups. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914106-26-6 | [1][2][3][4] |

| Molecular Formula | C₇H₃ClIN | [1][3] |

| Molecular Weight | 263.46 g/mol | [1][3][5] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | Not reported in publicly available literature | [5][7] |

| Purity | Typically ≥98% | [1][2] |

| SMILES | N#CC1=CC(I)=C(Cl)C=C1 | |

| InChIKey | WUNSVSXKDMQXSB-UHFFFAOYAT | [5] |

Synthesis and Purification

The most logical and established route for the synthesis of this compound is via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[8][9][10] The process begins with the diazotization of a suitable precursor, 3-amino-4-chlorobenzonitrile, followed by the introduction of iodide.

Representative Synthesis Protocol: Sandmeyer Reaction

This protocol describes a robust method for synthesizing the title compound from its amine precursor.

Step 1: Diazotization of 3-amino-4-chlorobenzonitrile

-

In a reaction vessel maintained at 0-5 °C using an ice-salt bath, suspend 3-amino-4-chlorobenzonitrile (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl, approx. 3 equivalents).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise.

-

Scientific Rationale: The reaction is kept at low temperature to ensure the stability of the resulting diazonium salt, which is prone to decomposition and explosive at higher temperatures. The excess acid prevents the formation of diazoamino side products.[8]

-

-

Stir the mixture for 30-45 minutes at 0-5 °C after the addition is complete to ensure full conversion to the aryl diazonium salt.

Step 2: Iodide Substitution

-

In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI, ~1.5 equivalents).

-

Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Scientific Rationale: Unlike chlorination or bromination which often require a copper(I) catalyst, iodination proceeds readily without a catalyst as the iodide ion itself is a sufficiently strong reducing agent to initiate the radical-nucleophilic aromatic substitution mechanism.[9] The aryl radical is formed with the loss of N₂, which then reacts with an iodine radical or abstracts an iodine atom from I₂ (formed in situ) to yield the final product.

-

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears.

-

Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Selective reactivity of this compound in cross-coupling reactions.

This selective reactivity is paramount in drug discovery programs where precise control over molecular architecture is required. The remaining chloro group can be targeted in a subsequent, often more forcing, cross-coupling reaction or can be used as a handle for nucleophilic aromatic substitution.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel. [2][7][11][12]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [11] * Avoid breathing dust, fumes, or vapors. [7] * Avoid contact with skin and eyes. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [11] * Wash hands thoroughly after handling. [11]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [11] * Keep away from strong oxidizing agents.

-

-

First Aid Measures:

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention. [11] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [11] * If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [11]

-

References

-

Grokipedia. Sandmeyer reaction. [Link]

-

OpenOChem Learn. Sandmeyer Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Illustrated Glossary of Organic Chemistry. Sandmeyer reaction. [Link]

-

Chemical Synthesis Database. This compound. [Link]

-

Amazon S3. Journal of Organic Chemistry A Domino Annulation.... [Link]

-

PMC - NIH. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]

-

PMC - NIH. Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes.... [Link]

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. 914106-26-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 914106-26-6 this compound AKSci 5311AC [aksci.com]

- 4. This compound | 914106-26-6 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. aobchem.com [aobchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 914106-26-6 | this compound | Aryls | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-iodobenzonitrile for Researchers and Drug Development Professionals

Introduction

4-Chloro-3-iodobenzonitrile is a strategically important substituted benzonitrile derivative frequently utilized in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The presence of three distinct functional groups—a nitrile, a chloro, and an iodo substituent—on the aromatic ring offers a versatile platform for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The halogen substituents provide reactive handles for cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide will explore the most viable and scientifically sound pathways for the synthesis of this valuable intermediate.

Core Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies: a multi-step pathway involving the functionalization of a pre-existing chlorobenzonitrile core, and a direct iodination approach. The most prevalent and reliable method commences with 4-chlorobenzonitrile and proceeds through nitration, reduction, and a subsequent Sandmeyer reaction. An alternative, though potentially less regioselective, pathway involves the direct iodination of 4-chlorobenzonitrile.

Pathway 1: Multi-step Synthesis via Sandmeyer Reaction

This robust pathway is the most widely applicable and controllable method for the synthesis of this compound. It involves three key transformations:

-

Nitration of 4-chlorobenzonitrile to 4-chloro-3-nitrobenzonitrile.

-

Reduction of the nitro group to an amino group, yielding 3-amino-4-chlorobenzonitrile.

-

Diazotization of the amino group followed by a Sandmeyer-type iodination to afford the final product.

Step 1: Nitration of 4-Chlorobenzonitrile

The introduction of a nitro group at the 3-position of 4-chlorobenzonitrile is achieved through electrophilic aromatic substitution. The chloro and cyano groups are both deactivating and meta-directing to each other. However, the chloro group is an ortho, para-director, and the cyano group is a meta-director. In this case, the directing effects align to favor nitration at the position ortho to the chlorine and meta to the nitrile.

Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid (95-98%).

-

Cool the flask in an ice-salt bath to below 0°C.

-

Slowly add 4.79 g (40.1 mmol) of 4-chlorobenzonitrile to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.[1]

-

Once the 4-chlorobenzonitrile has completely dissolved, slowly add a nitrating mixture of 4.0 g (63 mmol) of fuming nitric acid in concentrated sulfuric acid dropwise via the dropping funnel. Maintain vigorous stirring and keep the temperature below 5°C throughout the addition.[1]

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3.5 hours.[1]

-

Carefully pour the reaction mixture onto 100 mL of crushed ice with vigorous stirring.

-

A white precipitate of 4-chloro-3-nitrobenzonitrile will form.

-

Filter the solid using a Büchner funnel and wash the filter cake with a 5% sodium bicarbonate solution until the washings are neutral, followed by washing with cold water.[1]

-

The crude product can be further purified by recrystallization from an 80% ethanol/water solution.[1]

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to dilute the strong acid and precipitate the organic product, which is insoluble in the aqueous acidic medium.

Step 2: Reduction of 4-Chloro-3-nitrobenzonitrile

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed for this purpose, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective method.

Experimental Protocol:

-

In a round-bottom flask, prepare a solution of stannous chloride dihydrate (e.g., 40 g, 0.17 mol) in concentrated hydrochloric acid (e.g., 25 mL).[2]

-

To this solution, add 4-chloro-3-nitrobenzonitrile (e.g., 6.1 g, 0.034 mol) portion-wise while stirring. Maintain the temperature below 30°C using an external cooling bath if necessary.[2]

-

After the addition is complete, continue stirring the mixture until the reaction is complete (monitoring by TLC is recommended).

-

Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution while cooling in an ice bath to precipitate the tin salts.

-

Extract the product, 3-amino-4-chlorobenzonitrile, with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Stannous Chloride: This is a classic and reliable reagent for the reduction of aromatic nitro compounds. It is relatively inexpensive and effective.

-

Acidic Medium: The reduction is carried out in a strong acidic medium (HCl) which is necessary for the reaction mechanism.

-

Basification: After the reduction is complete, the reaction mixture is basified to precipitate tin hydroxides and to deprotonate the anilinium salt to the free amine, which can then be extracted into an organic solvent.

Step 3: Sandmeyer Iodination of 3-Amino-4-chlorobenzonitrile

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[3][4]

Experimental Protocol:

-

Diazotization:

-

In a flask, suspend 3-amino-4-chlorobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.[3][4]

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.[3]

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C.[3][4]

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[3]

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (3.0 equivalents) in water.[3]

-

Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5°C with vigorous stirring.[3]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Gentle heating may be required to complete the reaction.[3]

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.[3]

-

Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any residual iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature: Aryl diazonium salts are notoriously unstable and can decompose at higher temperatures. Therefore, the diazotization reaction must be carried out at low temperatures (0-5°C).

-

Potassium Iodide: In the Sandmeyer reaction for iodination, potassium iodide serves as the iodide source. Unlike chlorination and bromination, a copper(I) catalyst is often not strictly necessary for iodination, as the iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.[5]

Workflow for Pathway 1:

Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.

Pathway 2: Direct Iodination of 4-Chlorobenzonitrile

An alternative, more atom-economical approach is the direct electrophilic iodination of 4-chlorobenzonitrile. This method avoids the multi-step sequence of the Sandmeyer route. However, achieving high regioselectivity can be a challenge due to the competing directing effects of the chloro and cyano groups. The chloro group directs ortho and para, while the cyano group directs meta. This could lead to a mixture of isomers. A common method for direct iodination involves the use of iodine in the presence of an oxidizing agent, such as periodic acid, in an acidic medium.

Experimental Protocol (General Procedure):

-

In a round-bottom flask, dissolve 4-chlorobenzonitrile (1 equivalent) in a suitable solvent, such as glacial acetic acid.

-

Add iodine (e.g., 0.5 equivalents) and a catalytic amount of periodic acid dihydrate (e.g., 0.2 equivalents).[6]

-

Add a few drops of concentrated sulfuric acid as a catalyst.[6]

-

Heat the reaction mixture with stirring (e.g., at 65-70°C) and monitor the reaction progress by TLC.[6]

-

Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of isomers and will require careful purification by column chromatography or recrystallization to isolate the desired this compound.

Causality Behind Experimental Choices:

-

Iodine and Periodic Acid: Molecular iodine itself is a weak electrophile. Periodic acid acts as an oxidizing agent to generate a more potent electrophilic iodine species in situ, which is necessary for the iodination of the deactivated aromatic ring.[6]

-

Sulfuric Acid: The strong acid acts as a catalyst to further activate the iodinating agent.

-

Purification: Due to the potential for the formation of isomeric products, a thorough purification step is critical to isolate the desired 3-iodo isomer.

Workflow for Pathway 2:

Caption: Direct iodination pathway for the synthesis of this compound.

Comparison of Synthetic Pathways

| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Direct Iodination |

| Number of Steps | 3 | 1 |

| Regioselectivity | High | Potentially Low (mixture of isomers) |

| Yield | Generally moderate to good | Variable, depends on separation efficiency |

| Scalability | Well-established and scalable | May be challenging to scale due to purification |

| Starting Materials | 4-Chlorobenzonitrile, nitric acid, SnCl₂, NaNO₂, KI | 4-Chlorobenzonitrile, iodine, periodic acid |

| Purification | Generally straightforward | Can be challenging due to isomeric byproducts |

Conclusion

For researchers and drug development professionals requiring high-purity this compound, the multi-step synthesis via the Sandmeyer reaction is the recommended pathway. Its high regioselectivity and predictable nature make it a more reliable method for obtaining the desired isomer in good yield. While the direct iodination route offers the allure of a single-step process, the potential for isomeric mixtures and the associated purification challenges may render it less practical for many applications. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, purity, and available resources.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

PubChem. 4-Iodobenzonitrile. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

PubChem. 4-Chlorobenzonitrile. Available at: [Link]

-

NIST WebBook. Benzonitrile, 4-chloro-. Available at: [Link]

-

PrepChem. Synthesis of 4-amino-3-chlorobenzonitrile. Available at: [Link]

-

Organic Syntheses. DIRECT IODINATION OF POLYALKYLBENZENES: IODODURENE. Available at: [Link]

- Google Patents. US3742014A - Preparation of benzonitriles.

-

ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. Available at: [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

PubChem. Benzonitrile, 4-chloro-3-nitro-. Available at: [Link]

-

National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available at: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

ResearchGate. Iodination of hydroxy aromatics by iodine and iodic acid. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Chloro-3-iodobenzonitrile for Researchers and Drug Development Professionals

Introduction: Unveiling 4-Chloro-3-iodobenzonitrile, a Niche Building Block in Medicinal Chemistry

This compound, registered under CAS Number 914106-26-6, is a halogenated aromatic nitrile that presents a unique combination of reactive sites for chemical elaboration.[1][2][3][4] Its structure, featuring a nitrile group, a chlorine atom, and an iodine atom on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. While not as commonly cited as some other benzonitrile derivatives, its distinct substitution pattern offers chemists precise control over subsequent chemical transformations, a critical aspect in the design and development of novel therapeutic agents.

The nitrile functional group is a well-established pharmacophore and a versatile synthetic handle in drug discovery.[5][6] It can act as a hydrogen bond acceptor, participate in crucial binding interactions with protein targets, and serve as a precursor to other important functional groups such as amines and tetrazoles.[5][6] The presence of both chlorine and iodine atoms on the aromatic ring further enhances the synthetic utility of this compound, allowing for selective and differential reactivity in cross-coupling and nucleophilic substitution reactions. This guide aims to provide a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, insights into its potential applications in drug development, and essential safety and handling information.

Physicochemical Properties: A Snapshot of Key Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 914106-26-6 | [1][2][3][4] |

| Molecular Formula | C₇H₃ClIN | [3] |

| Molecular Weight | 263.46 g/mol | [3] |

| Melting Point | 91-93 °C | [1] |

| Boiling Point (Predicted) | 289.9 ± 25.0 °C | [1] |

| Density (Predicted) | 2.01 ± 0.1 g/cm³ | [1] |

| Appearance | Solid | - |

| Purity | Typically ≥ 98% | [3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound has been reported in the scientific literature, providing a reliable method for its preparation in a research setting. The following protocol is based on a procedure described in the Journal of Medicinal Chemistry.[7]

Logical Flow of the Synthetic Route

The synthesis of this compound can be approached through a multi-step process starting from a readily available precursor. A logical synthetic pathway involves the introduction of the iodo and chloro substituents onto a benzonitrile core. The specific sequence of these introductions is crucial for achieving the desired substitution pattern.

Sources

- 1. This compound | 914106-26-6 [m.chemicalbook.com]

- 2. 914106-26-6|this compound|BLD Pharm [bldpharm.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. 914106-26-6 | this compound - AiFChem [aifchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

physical and chemical properties of 4-Chloro-3-iodobenzonitrile

An In-depth Technical Guide to 4-Chloro-3-iodobenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds that serves as a versatile cornerstone in modern organic synthesis. Its structure, featuring a benzonitrile core substituted with both a chloro and an iodo group at the 4- and 3-positions respectively, presents a unique combination of reactive sites. This distinct arrangement allows for selective chemical transformations, making it a valuable building block for constructing more complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced properties of this intermediate is crucial for leveraging its synthetic potential in the creation of novel therapeutic agents, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, reactivity, synthetic pathways, and safety protocols.

Physicochemical and Structural Properties

The physical characteristics of this compound define its handling, storage, and reaction conditions. While some specific experimental data for this particular isomer are not widely published, its properties can be reliably inferred from closely related compounds and computational models.

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃ClIN | [2] |

| Molecular Weight | 263.46 g/mol | [2] |

| CAS Number | 914106-26-6 | [3] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[1][4] |

| Melting Point | Data not available (n/a). Related compounds like 3-iodobenzonitrile melt at 40-43°C and 4-chloro-3-nitrobenzonitrile melts at 98-100°C.[5][6][7] | [2] |

| Boiling Point | Data not available (n/a). Predicted boiling point for 3-iodobenzonitrile is ~260°C.[4] | [2] |

| Solubility | Low water solubility is expected. Likely soluble in common organic solvents like methanol, chloroform, and ethyl acetate.[4][8] | |

| InChI Key | WUNSVSXKDMQXSB-UHFFFAOYAT | [2] |

| SMILES | ClC1=CC=C(C=C1I)C#N |[2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are the expected spectral characteristics based on its molecular structure.

-

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the electronic effects of the cyano, chloro, and iodo substituents.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display seven unique signals, one for each carbon atom in the molecule. Key signals include the nitrile carbon (C≡N) typically found around 118 ppm, and the carbons directly bonded to the halogens (C-Cl and C-I), which will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the nitrile functional group, with a characteristic sharp and strong absorption band for the C≡N stretch appearing in the range of 2220-2240 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-Cl/C-I stretching in the fingerprint region.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 263. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in an (M+2)⁺ peak that is about one-third the intensity of the molecular ion peak.[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups. The iodine atom is significantly more reactive than the chlorine atom in metal-catalyzed cross-coupling reactions, providing a powerful tool for sequential, site-selective modifications.

-

Cross-Coupling Reactions (at C-I): The carbon-iodine bond is the primary site for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of aryl, vinyl, alkynyl, or amino groups at the 3-position while leaving the C-Cl bond intact for subsequent transformations.

-

Nucleophilic Aromatic Substitution (at C-Cl): The chlorine atom, while less reactive than iodine in cross-coupling, can be displaced by strong nucleophiles under forcing conditions (high temperature/pressure), especially due to the activating effect of the para-cyano group.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄.

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, via reaction with sodium azide.[11]

-

The diagram below illustrates the key strategic reaction pathways available for this molecule.

Caption: Key reaction pathways for this compound.

Proposed Synthesis Protocol

A practical synthesis of this compound can be envisioned starting from the commercially available 4-chloro-3-nitrobenzonitrile. This multi-step process leverages standard, reliable organic transformations.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reduction of the Nitro Group:

-

To a stirred solution of 4-chloro-3-nitrobenzonitrile in ethanol or acetic acid, add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or iron powder (Fe) and ammonium chloride.[11]

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the mixture, neutralize with a base (e.g., NaOH or NaHCO₃ solution), and extract the product, 3-amino-4-chlorobenzonitrile, with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Sandmeyer Reaction (Diazotization and Iodination):

-

Dissolve the crude 3-amino-4-chlorobenzonitrile in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the final product, this compound, with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by brine.

-

Dry, concentrate, and purify the crude product by column chromatography or recrystallization.[12]

-

Applications in Drug Discovery and Research

Halogenated benzonitriles are privileged structures in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups found in biological substrates.[13] The specific substitution pattern of this compound makes it an attractive scaffold for:

-

Kinase Inhibitors: The benzonitrile core is found in numerous inhibitors targeting various kinases, where the substituents can be tailored to occupy specific pockets in the ATP-binding site.

-

Aromatase Inhibitors: Substituted benzonitriles are key components of non-steroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.[13]

-

Antitumor Agents: The benzonitrile scaffold has been explored for the development of drugs to treat a wide range of cancers, including colon, lung, and breast cancer.[14]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a starting fragment to screen against biological targets and subsequently elaborated into more potent leads.

Safety, Handling, and Disposal

While a specific safety data sheet for this compound is not widely available, the hazards can be inferred from similar compounds like 3-iodobenzonitrile and various chloronitriles.[4][8] It should be handled as a hazardous substance.

Table 2: GHS Hazard and Precautionary Statements (Anticipated)

| Category | Statement | Code |

|---|---|---|

| Hazard | Harmful if swallowed, in contact with skin, or if inhaled. | H302/H312/H332 |

| Causes skin and serious eye irritation. | H315, H319 | |

| May cause respiratory irritation. | H335 | |

| Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| Wash skin thoroughly after handling. | P264 | |

| Use only outdoors or in a well-ventilated area. | P271 | |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

-

Handling: Avoid creating dust.[16] Keep containers tightly closed when not in use.[15] Prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] The compound may be light-sensitive, so storage in a dark place or amber container is recommended.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a strategically important intermediate characterized by its versatile and differentially reactive functional groups. Its ability to undergo site-selective modifications, particularly through metal-catalyzed cross-coupling at the iodo-position followed by potential manipulation of the chloro and nitrile groups, provides a robust platform for the synthesis of complex molecules. For scientists engaged in the fields of medicinal chemistry, agrochemistry, and materials science, this compound offers a reliable and powerful tool for innovation and discovery. Proper understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full synthetic potential.

References

-

Chemical Synthesis Database. (2025). This compound. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzonitrile. [Link]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. [Link]

-

Angene Chemical. (n.d.). 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. [Link]

-

PubChem. (n.d.). 4-Iodobenzonitrile. [Link]

-

PubChem. (n.d.). Benzonitrile, 4-chloro-3-nitro-. [Link]

-

Wikipedia. (2024). 4-Chlorobenzonitrile. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile. [Link]

-

ChemSynthesis. (2025). 3-iodobenzonitrile. [Link]

-

NIST. (n.d.). Benzonitrile, 4-chloro-. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Iodobenzonitrile (CAS 69113-59-3). [Link]

-

Kaur, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Google Patents. (n.d.).

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 914106-26-6 [m.chemicalbook.com]

- 4. 3-Iodobenzonitrile CAS#: 69113-59-3 [m.chemicalbook.com]

- 5. 4-Chloro-3-nitrobenzonitrile 97 939-80-0 [sigmaaldrich.com]

- 6. 3-Iodobenzonitrile | 69113-59-3 [amp.chemicalbook.com]

- 7. 3-Iodobenzonitrile | 69113-59-3 [m.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzonitrile, 4-chloro- [webbook.nist.gov]

- 11. guidechem.com [guidechem.com]

- 12. rsc.org [rsc.org]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

4-Chloro-3-iodobenzonitrile molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-3-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic nitrile, a class of compounds gaining significant traction as versatile building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nitrile group and two different halogens on a benzene ring—creates a molecule with distinct electronic properties and reactivity. This guide provides a comprehensive analysis of the molecular structure, intramolecular and intermolecular bonding, and spectroscopic characteristics of this compound. We will explore the interplay of inductive and resonance effects, the significance of non-covalent interactions such as halogen bonding, and the practical application of this knowledge in the context of drug discovery and materials science.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic chemical and physical identifiers. These data are critical for laboratory handling, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| Chemical Formula | C₇H₃ClIN | [1] |

| Molecular Weight | 279.46 g/mol | Calculated |

| CAS Number | 914106-26-6 | [2] |

| Appearance | Likely a solid at room temperature | Inferred from related structures |

| SMILES | ClC1=CC=C(C=C1I)C#N | [1] |

| InChIKey | WUNSVSXKDMQXSB-UHFFFAOYAT | [1] |

Molecular Structure and Intramolecular Bonding

The arrangement of atoms and the nature of the chemical bonds within this compound define its fundamental reactivity and physical properties. The molecule consists of a benzene ring substituted with three functional groups: a chloro group at position 4, an iodo group at position 3, and a cyano (nitrile) group at position 1.

Caption: 2D structure of this compound.

Electronic Effects of Substituents

The interplay of the electronic properties of the chloro, iodo, and cyano groups governs the electron density distribution within the aromatic ring.

-

Nitrile Group (-CN): This group is strongly electron-withdrawing due to both the high electronegativity of the nitrogen atom (inductive effect) and its ability to delocalize electron density from the ring through resonance (mesomeric effect).

-

Halogens (-Cl, -I): The halogens exhibit a dual nature. They are electronegative and withdraw electron density from the ring via the sigma bond (inductive effect). However, they also possess lone pairs of electrons that can be donated to the aromatic π-system (resonance effect). For chlorine and iodine, the inductive effect is generally considered to dominate, making them deactivating groups in electrophilic aromatic substitution.

The cumulative effect of these substituents makes the benzene ring electron-deficient, which is a key determinant of its reactivity.

Caption: Dominant electronic effects of the substituents.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and verification of this compound. While specific spectra for this exact compound are proprietary or not widely published, data for related structures allow for an expert interpretation of expected results.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring. The proton at C2 (ortho to both -I and -CN) would likely appear as a doublet. The proton at C5 (ortho to -Cl and meta to -CN) would appear as a doublet of doublets. The proton at C6 (ortho to -CN and meta to -Cl) would also be a doublet. Chemical shifts would be downfield due to the deshielding effects of the electron-withdrawing groups.

-

¹³C NMR: Seven distinct signals are expected. The carbon of the nitrile group (-C≡N) would appear significantly downfield (~115-120 ppm). The aromatic carbons would have shifts influenced by the attached substituents, with carbons bonded directly to the halogens (C3 and C4) showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2230 cm⁻¹ | C≡N stretch | Confirms the presence of the nitrile group. This is typically a sharp, strong peak. |

| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | Indicates the presence of the benzene ring. |

| ~1600-1450 cm⁻¹ | Aromatic C=C stretch | Further confirms the aromatic backbone. |

| ~1100-1000 cm⁻¹ | C-Cl stretch | Characteristic absorption for aryl chlorides. |

| ~700-500 cm⁻¹ | C-I stretch | Characteristic absorption for aryl iodides. |

Intermolecular Interactions: The Role of Halogen Bonding

In the solid state, the arrangement of this compound molecules is dictated by a network of non-covalent interactions. Of particular importance is halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.

In this molecule, the iodine atom is a potent halogen bond donor. The electron-withdrawing nature of the benzene ring enhances the positive character of the σ-hole on the iodine. The nitrogen atom of the nitrile group, with its lone pair of electrons, is an excellent halogen bond acceptor. Consequently, a strong and directional C-I···N≡C interaction is expected to be a primary organizing force in the crystal lattice, forming molecular chains or networks.[4] This type of interaction is of great interest in crystal engineering and drug design, as it can be used to control molecular assembly and mediate ligand-receptor binding.

Caption: Halogen bonding between two molecules.

Illustrative Synthesis Workflow

The following protocol is a representative, self-validating workflow for the synthesis of a substituted benzonitrile, adapted from known procedures for similar compounds.[5]

Protocol: Synthesis via Sandmeyer Reaction

Objective: To synthesize this compound from 4-amino-2-iodobenzonitrile (a hypothetical starting material).

Methodology:

-

Diazotization:

-

Suspend 1.0 equivalent of 4-amino-2-iodobenzonitrile in a 3M HCl solution at 0-5 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Causality: Cu(I) catalyzes the displacement of the diazonium group with a cyanide nucleophile.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Validation and Characterization:

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with expected values. Purity should also be assessed by HPLC or GC-MS.

-

Caption: Illustrative workflow for synthesis.

Applications in Drug Discovery and Development

Substituted benzonitriles are privileged structures in medicinal chemistry.[6] The nitrile group is metabolically stable and can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets.[6] The presence of halogens provides several advantages:

-

Modulation of Physicochemical Properties: Chlorine and iodine can increase lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[7]

-

Vector for Further Functionalization: The iodine atom, in particular, is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the late-stage diversification of drug candidates to build structure-activity relationships (SAR).

-

Halogen Bonding: As discussed, the iodine atom can form specific halogen bonds with protein residues (e.g., carbonyl oxygens, serines), providing an additional anchor point for high-affinity binding.

Given these properties, this compound is a valuable intermediate for synthesizing complex molecules targeting a range of diseases, including cancer and neurological disorders.[8] Its unique substitution pattern offers a scaffold that can be precisely elaborated to optimize potency, selectivity, and drug-like properties.

References

-

Chemical Synthesis Database. (2025). This compound. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Parveen, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101579. [Link]

-

Patel, K., et al. (2016). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Crystals, 6(11), 147. [Link]

- Google Patents. (2014).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 914106-26-6 [m.chemicalbook.com]

- 3. This compound(914106-26-6) 1H NMR [m.chemicalbook.com]

- 4. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

discovery and history of 4-Chloro-3-iodobenzonitrile

An In-Depth Technical Guide to 4-Chloro-3-iodobenzonitrile: Synthesis, Properties, and Applications

Foreword

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic nitrile of significant interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative that explains the rationale behind synthetic choices and the significance of this molecule's structural features. While the definitive history of its discovery remains nuanced, this guide illuminates its synthesis, characterization, and potential applications, offering valuable insights for professionals in drug development and organic synthesis.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic compound featuring a nitrile group, a chlorine atom, and an iodine atom attached to a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 914106-26-6[1][2][3][4][5][6] |

| Molecular Formula | C₇H₃ClIN[1][2] |

| Molecular Weight | 263.46 g/mol [2] |

| InChI | InChI=1S/C7H3ClIN/c8-6-2-1-5(4-9)3-7(6)10/h1-3H |

| SMILES | N#Cc1ccc(Cl)c(I)c1 |

The strategic placement of the chloro, iodo, and cyano functionalities allows for selective chemical transformations, a feature highly sought after in the design of novel pharmaceutical agents and functional materials. The nitrile group, in particular, is a versatile pharmacophore in drug design, known to enhance binding affinity and improve pharmacokinetic profiles.[7][8][9]

Historical Context and the Rise of Substituted Benzonitriles

While a singular, celebrated "discovery" of this compound is not prominently documented in scientific literature, its emergence can be understood within the broader context of research into halogenated benzonitriles for pharmaceutical applications. A key reference to its synthesis appears in the Journal of Medicinal Chemistry in 2007, suggesting its preparation in the course of a drug discovery program.

The historical development of benzonitriles as important chemical entities dates back to 1844, when Hermann Fehling first synthesized the parent compound, benzonitrile.[10] Over the decades, the introduction of various substituents onto the benzene ring has led to a vast library of compounds with diverse applications. In medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups and can participate in key binding interactions with biological targets.[7][9] The increasing prevalence of halogenated compounds in FDA-approved drugs underscores the importance of intermediates like this compound.[10]

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[11] This approach offers a reliable pathway from a readily available precursor, 4-amino-3-chlorobenzonitrile.

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on the diazotization of an aromatic amine followed by displacement with an iodide nucleophile. The choice of starting material, 4-amino-3-chlorobenzonitrile, is critical as it already possesses the desired chloro and cyano functionalities in the correct positions.

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is based on established procedures for Sandmeyer reactions on analogous substrates.[12][13][14]

Step 1: Diazotization of 4-Amino-3-chlorobenzonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Causality behind Experimental Choices: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite helps to control the exothermicity of the reaction and maintain the low temperature.

Step 2: Iodide Displacement

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water. A catalytic amount of copper(I) iodide can be added to facilitate the reaction, though it is often not strictly necessary for iodination.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

-

Gently heat the mixture to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

Causality behind Experimental Choices: The slow addition of the diazonium salt to the iodide solution prevents a violent evolution of nitrogen gas. Gentle heating at the end of the reaction ensures the complete decomposition of the diazonium salt and formation of the aryl iodide.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates a successful transformation. The final product's identity and purity should be confirmed by spectroscopic methods.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in further synthetic applications.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Weight | 263.46 g/mol [2] |

| Purity | Typically ≥98% from commercial suppliers[2][3] |

| Storage | Inert atmosphere, 2-8°C[4] |

Spectroscopic Data

While a complete, publicly available dataset is not readily found, the following represents expected and reported spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. A reported ¹H NMR spectrum shows the following peaks: δ 8.49 (d, J = 2.2 Hz, 1H), 7.90 (dd, J = 8.2 and 2.2 Hz, 1H), and 7.79 (d, J = 8.2 Hz, 1H).[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, plus a signal for the nitrile carbon. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro, iodo, and cyano groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The spectrum will also display bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C-Cl and C-I stretching vibrations in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (263.46). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of biologically active molecules. Its utility stems from the differential reactivity of its halogen substituents, allowing for selective cross-coupling reactions.

-

Pharmaceutical Synthesis: As a substituted benzonitrile, this compound is of interest for the development of novel therapeutic agents. The nitrile group can act as a key pharmacophore, while the halogen atoms provide sites for further molecular elaboration.[8]

-

Cross-Coupling Reactions: The iodo group is more reactive than the chloro group in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position, while leaving the 4-chloro substituent available for subsequent transformations.

Safety and Handling

This compound should be handled with care by trained professionals in a well-ventilated laboratory. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. While its specific discovery story is not well-documented, its importance is evident from its commercial availability and its utility as a synthetic intermediate. The Sandmeyer reaction provides a robust and reliable method for its preparation. The distinct reactivity of its functional groups opens up a wide range of possibilities for the synthesis of complex and potentially bioactive molecules, making it a compound of continued interest for researchers in drug discovery and materials science.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

MOLBASE. This compound|914106-26-6. [Link]

-

Chemical Synthesis Database. This compound. [Link]

- Google Patents.

-

PubChem. 4-Iodobenzonitrile. [Link]

-

Journal of Medicinal Chemistry Vol. 50 No. 18 - ACS Publications. [Link]

-

Journal of Medicinal Chemistry Vol. 50 No. 1 - ACS Publications. [Link]

-

Wikipedia. 4-Chlorobenzonitrile. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Library of Medicine. [Link]

- Google Patents.

-

4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. PubMed. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

PubChem. [Link]

-

ResearchGate. [Link]

Sources

- 1. This compound | 914106-26-6 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 914106-26-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 914106-26-6|this compound|BLD Pharm [bldpharm.com]

- 5. 914106-26-6 | this compound - AiFChem [aifchem.com]

- 6. m.molbase.com [m.molbase.com]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Chloro-3-iodobenzonitrile: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 4-Chloro-3-iodobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural confirmation of this halogenated aromatic compound. We will explore not just the data, but the causality behind experimental choices and the logic of spectral interpretation.

Introduction

This compound is a substituted aromatic compound of interest in synthetic chemistry and pharmaceutical research due to its potential as a building block for more complex molecules. Its structure, featuring a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom, presents a distinct pattern of spectroscopic signals. Accurate characterization is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide will walk through the expected spectroscopic data and provide the rationale for their interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.[2]

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which results in singlets for each unique carbon atom, simplifying the spectrum.

Causality Behind Experimental Choices:

-

Choice of Solvent: The solvent can influence the chemical shifts of the solute due to interactions.[1][3][4] CDCl₃ is a common choice, but if the compound has poor solubility, a more polar solvent like DMSO-d₆ may be necessary. The choice of solvent is critical as chemical shift values are environment-dependent.[5]

-

High-Field Spectrometer: A higher magnetic field strength increases the separation between signals (dispersion), which is crucial for resolving the fine splitting patterns and closely spaced peaks in the aromatic region of both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data & Interpretation

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.0 | Doublet (d) | ~ 2.0 |

| H-5 | ~ 7.5 | Doublet of Doublets (dd) | ~ 8.5, 2.0 |

| H-6 | ~ 7.8 | Doublet (d) | ~ 8.5 |

Interpretation:

-

H-2 (ortho to CN, meta to I): This proton is expected to be the most downfield (highest chemical shift) due to the anisotropic effect of the nitrile group and its proximity to the electron-withdrawing iodine. It will appear as a doublet due to coupling with H-6.

-

H-6 (ortho to Cl, meta to CN): This proton is deshielded by the adjacent chlorine and will appear as a doublet due to coupling with H-5.

-

H-5 (meta to Cl, meta to I): This proton will be the most upfield of the three aromatic protons. It will appear as a doublet of doublets due to coupling with both H-6 and H-2.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the nitrile carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~ 117 |

| C-1 (C-CN) | ~ 112 |

| C-2 | ~ 140 |

| C-3 (C-I) | ~ 95 |

| C-4 (C-Cl) | ~ 138 |

| C-5 | ~ 132 |

| C-6 | ~ 135 |

Interpretation:

-

Nitrile Carbon (C≡N): This carbon typically appears in the 115-120 ppm range.

-

Carbons Bearing Halogens (C-3 and C-4): The carbon attached to iodine (C-3) will be significantly shielded (upfield shift) due to the "heavy atom effect," while the carbon attached to chlorine (C-4) will be deshielded.

-

Other Aromatic Carbons: The chemical shifts of the remaining carbons are influenced by the combined electronic effects of the substituents. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR

Objective: To identify the key functional groups, particularly the nitrile (C≡N) and the aromatic C-H and C-C bonds.

Methodology:

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common.[6][7]

-

Background Spectrum: An IR spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer, and the spectrum is recorded. The background is automatically subtracted to yield the sample's IR spectrum.

Causality Behind Experimental Choices:

-

KBr Pellet Technique: KBr is transparent to IR radiation in the typical range of analysis (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.[6][9] This method is suitable for solids that are not soluble in common IR solvents or for obtaining a survey spectrum.[8]

IR Spectral Data & Interpretation

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | ~ 2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| C-Cl Stretch | 800 - 600 | Strong |

| C-I Stretch | ~ 500 | Strong |

Interpretation:

-

Nitrile (C≡N) Stretch: The most characteristic peak in the IR spectrum will be a strong, sharp absorption band around 2230 cm⁻¹. This is a definitive indicator of the nitrile functional group.

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and multiple bands for C=C stretching in the 1600-1450 cm⁻¹ region.

-

Carbon-Halogen Stretches: The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization (EI) MS

Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[10][11][12] This is a "hard" ionization technique that leads to extensive fragmentation.[10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a classic and robust ionization method that provides a reproducible fragmentation pattern, often referred to as a "fingerprint," which can be used for structural elucidation and library matching.[11][13] The high energy (70 eV) ensures efficient ionization and fragmentation, providing valuable structural information.[11][14]

Mass Spectral Data & Interpretation

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Ion | Comments |

| 263/265 | [M]⁺• | Molecular ion peak. The M+2 peak at 265 will be about one-third the intensity of the M peak at 263 due to the natural abundance of ³⁷Cl. |

| 136/138 | [M - I]⁺ | Loss of an iodine radical. The isotopic pattern for chlorine will be present. |

| 101 | [M - I - Cl]⁺ | Loss of both halogen radicals. |

| 127 | [I]⁺ | Iodine cation. |

Interpretation:

-

Molecular Ion (M⁺•): The molecular ion peak is crucial for confirming the molecular weight of the compound (C₇H₃ClIN, MW ≈ 263.46 g/mol ). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 (m/z 265) that is approximately one-third the abundance of the M peak (m/z 263), confirming the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation pattern will be dominated by the loss of the halogen substituents. The weakest bond is the C-I bond, so a significant fragment will be observed corresponding to the loss of an iodine atom (m/z 136/138). Subsequent loss of chlorine would lead to a fragment at m/z 101.

Visualizing the Workflow

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis.

Mass Spectrometry Workflow

Caption: Workflow for EI-MS analysis.

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle: IR confirms the presence of key functional groups, MS establishes the molecular weight and elemental composition, and NMR provides the detailed connectivity of the carbon-hydrogen framework. The predicted data, based on established spectroscopic principles and comparison with analogous structures, serves as a robust guide for the empirical analysis of this compound.

References

- Sampling techniques for ir | DOCX - Slideshare. (n.d.).

-

Electron ionization - Wikipedia. (n.d.). Retrieved from [Link]

- IR instrumentation and sampling techniques | Spectroscopy Class Notes - Fiveable. (n.d.).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- Sample preparation for FT-IR. (n.d.).

-

How to prepare IR samples? - ResearchGate. (n.d.). Retrieved from [Link]